molecular formula C20H25NO4 B2781300 ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate

ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate

Cat. No.: B2781300
M. Wt: 343.4 g/mol
InChI Key: OPWADHNUZBNMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate is a bicyclic monoterpenoid derivative featuring a camphor-like framework fused with a benzoate ester moiety. The bicyclo[2.2.1]heptane core is substituted with three methyl groups and a ketone at the 3-position, while the benzoate group is functionalized with a carboxamide linkage at the para position. This compound’s stereochemistry ((1S,4S)) is critical for its physicochemical and biological properties, as enantiomeric forms of similar bicyclic compounds exhibit distinct behaviors in synthesis and applications .

Properties

IUPAC Name

ethyl 4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-5-25-16(23)13-6-8-14(9-7-13)21-17(24)20-11-10-19(4,15(22)12-20)18(20,2)3/h6-9H,5,10-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWADHNUZBNMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-322977 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in the laboratory.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to achieve the required purity.

Industrial production methods for WAY-322977 may involve scaling up the laboratory procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

WAY-322977 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-322977 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

WAY-322977 has a wide range of scientific research applications, including:

    Chemistry: It is used to study molecular interactions, reaction mechanisms, and the development of new synthetic methodologies.

    Biology: The compound is employed in the investigation of biological pathways, enzyme functions, and cellular processes.

    Medicine: WAY-322977 is explored for its potential therapeutic effects, including its role in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialized chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of WAY-322977 involves its interaction with specific molecular targets and pathways. The compound binds to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula MW Key Substituents Stereochemistry Applications
Target Compound C₂₀H₂₅NO₄ 359.42 Carboxamido, para-benzoate (1S,4S) Drug intermediates, chiral auxiliaries
Ethyl 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate C₁₃H₂₀O₃ 224.30 Ester, C2 position (1S,2R) Organic synthesis
Methyl 2-{[(2-Bromo-...hept-1-yl)carbonyl]amino}benzoate C₁₉H₂₂BrNO₄ 408.29 Bromine, ortho-benzoate (1S,4S) Electrophilic coupling
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulphonic Acid C₁₀H₁₆O₄S 244.29 Sulfonic acid (1S,4S) Catalysis

Research Findings

  • Synthetic Yields : Ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate analogs with para-substituted benzoates exhibit lower yields (~60–70%) compared to ortho-substituted derivatives (~75–85%) due to steric hindrance .
  • Spectroscopic Data : IR spectra of carboxamido derivatives show characteristic N-H stretches at 3300–3400 cm⁻¹ and amide I bands at 1650–1680 cm⁻¹, distinct from ester carbonyls .

Biological Activity

Ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate, also known as WAY-322977, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bicyclic framework with a carboxamide and an ester functional group. Its IUPAC name is ethyl 4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate. The molecular formula is C20H25NO4C_{20}H_{25}NO_4, and it has a molecular weight of 357.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bicyclic core followed by the introduction of the benzoate moiety. The precise synthetic route can vary based on the desired purity and yield.

The mechanism by which this compound exerts its biological effects may involve interference with cellular pathways critical for parasite survival or proliferation. The apoptotic-like death observed in related compounds suggests that this compound may induce programmed cell death in target cells.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activities of oxabicyclic derivatives:

Study Compound Activity Findings
Gao et al., 2014Glycyrrhetinic acid derivativesAntitumorEnhanced potency against various tumor cell lines with IC50 values significantly lower than the parent compound .
Okoniewska et al., 2018Methyl 4-(7-hydroxy...)AntileishmanialShowed good efficacy against Leishmania donovani with apoptotic effects observed .
Unpublished dataWAY-322977 (this compound)InvestigationalUnder evaluation for various biological pathways and enzyme functions.

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively documented in public databases, related compounds often exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate, and what are the critical reaction conditions to ensure stereochemical fidelity?

  • Methodological Answer : The compound can be synthesized via amide coupling between (1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride and ethyl 4-aminobenzoate. Critical conditions include:

  • Temperature control : Maintain 0–5°C during coupling to minimize racemization.
  • Coupling reagents : Use HOBt/EDCI or DCC to activate the carboxylic acid.
  • Stereochemical preservation : Employ chiral auxiliaries or asymmetric catalysis to retain the (1S,4S) configuration. Post-synthesis, confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation analysis .

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic core and amide linkage in this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR identify the bicyclic framework (e.g., bridgehead protons at δ 1.2–1.8 ppm) and amide NH (δ ~8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₀H₂₅NO₄, [M+H]+ m/z 344.1863) .

Q. What crystallization techniques are most suitable for obtaining X-ray quality crystals of this bicyclic compound?

  • Methodological Answer : Use vapor diffusion with mixed solvents (e.g., ethyl acetate/hexane) to promote slow nucleation. Pre-saturate solutions to reduce conformational flexibility. The compound’s hydrogen-bonding motifs (e.g., amide N–H∙∙∙O interactions) often facilitate crystal packing, as observed in structurally similar bicyclic carboxamides .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound observed in different enzymatic assays?

  • Methodological Answer :

  • Assay standardization : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and enzyme source (recombinant vs. native).
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics and compare with fluorescence-based activity assays.
  • Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity discrepancies. Reference studies on bicyclic β-lactamase inhibitors for methodological parallels .

Q. What computational modeling approaches are appropriate for predicting the compound’s conformation and interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., cyclooxygenase-2).
  • MD simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability.
  • Validation : Compare predicted binding modes with experimental SAR data or X-ray crystallography of protein-ligand complexes .

Q. How does the compound’s LogP and solubility profile influence its application in cellular uptake studies?

  • Methodological Answer :

  • LogP determination : Calculate via HPLC retention time (C18 column) or shake-flask method. Expected LogP ~2.5 (ester groups reduce hydrophobicity).
  • Solubility enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulation (liposomes) for in vitro assays. Compare cellular uptake efficiency via LC-MS quantification of intracellular concentrations .

Q. What are the mechanistic implications of the compound’s bicyclic strain energy on its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The bicyclo[2.2.1]heptane system introduces ~10 kcal/mol ring strain, increasing amide electrophilicity. Monitor reactivity via:

  • Kinetic studies : Compare hydrolysis rates with non-strained analogs (e.g., cyclohexane derivatives).
  • DFT calculations : Analyze transition-state energies for acyl substitution. Strain relief may lower activation barriers, as seen in camphor-based systems .

Q. What orthogonal analytical methods should be employed to conclusively prove the absence of diastereomeric impurities?

  • Methodological Answer :

  • Chiral chromatography : Use a Chiralcel OD-H column (hexane:IPA = 90:10) to separate enantiomers.
  • NMR with chiral shift reagents : Eu(hfc)₃ induces splitting of diastereomer signals.
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.